Benzene, 3,4-pentadienyl-
Overview
Description
Benzene, 3,4-pentadienyl- is an organic compound that features a benzene ring substituted with a pentadienyl group at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 3,4-pentadienyl- can be achieved through several methods. One common approach involves the reaction of benzene with a suitable pentadienyl halide under conditions that promote substitution. This typically requires the presence of a strong base to deprotonate the benzene ring, allowing it to act as a nucleophile and attack the pentadienyl halide.
Industrial Production Methods
Industrial production of Benzene, 3,4-pentadienyl- often involves catalytic processes that can efficiently produce the compound on a large scale. These methods may include the use of transition metal catalysts to facilitate the coupling of benzene with pentadienyl precursors under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Benzene, 3,4-pentadienyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the pentadienyl group to more saturated forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Benzene, 3,4-pentadienyl- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 3,4-pentadienyl- exerts its effects involves interactions with various molecular targets. The pentadienyl group can participate in conjugation with the benzene ring, affecting the compound’s electronic properties and reactivity. This conjugation can influence the compound’s ability to interact with enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A related compound with a five-membered ring structure.
Pentafulvene: Another compound featuring a pentadienyl group, but with different electronic properties.
Cycloheptatriene: A seven-membered ring compound with similar conjugation characteristics.
Uniqueness
Benzene, 3,4-pentadienyl- is unique due to its specific substitution pattern and the resulting electronic effects. This makes it distinct from other compounds with similar functional groups but different structural arrangements.
Properties
InChI |
InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h3-4,6-7,9-10H,1,5,8H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFBTHBETMAYBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446700 | |
Record name | Benzene, 3,4-pentadienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40339-21-7 | |
Record name | Benzene, 3,4-pentadienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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